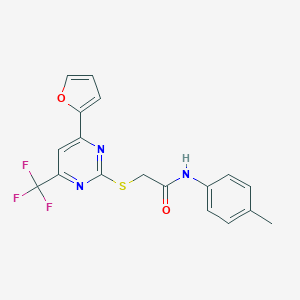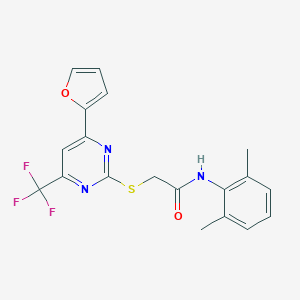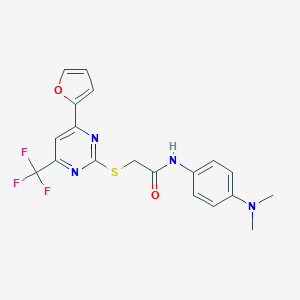![molecular formula C19H17ClN6O2 B284411 N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284411.png)
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide, also known as CTAP, is a chemical compound that has been extensively studied in scientific research. It is a selective antagonist of the μ-opioid receptor and has been used to study the physiological and biochemical effects of opioid receptor activation.
Mécanisme D'action
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is activated by endogenous opioid peptides such as endorphins and enkephalins. This compound binds to the μ-opioid receptor and prevents the activation of downstream signaling pathways, which leads to a decrease in the physiological and biochemical effects of opioid receptor activation.
Biochemical and Physiological Effects:
The physiological and biochemical effects of this compound depend on the specific system being studied. In the nervous system, this compound has been shown to block the analgesic effects of opioids and to reduce the rewarding effects of drugs of abuse. In the immune system, this compound has been shown to modulate the inflammatory response and to play a role in the regulation of immune cell function. In the cardiovascular system, this compound has been shown to affect blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its high selectivity for the μ-opioid receptor, which allows for the specific investigation of the effects of opioid receptor activation. Another advantage is its well-established synthesis method, which allows for the production of high-quality, pure this compound. One limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One area of interest is the development of new compounds that target the μ-opioid receptor with higher selectivity and potency. Another area of interest is the investigation of the role of the μ-opioid receptor in neurological disorders such as depression and anxiety. Additionally, this compound could be used to investigate the effects of opioid receptor activation in other systems, such as the reproductive system and the respiratory system.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, including the reaction of 4-chlorophenylhydrazine with 4-methoxybenzaldehyde to form an intermediate compound, which is then reacted with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-carboxylic acid to form the final product. The synthesis of this compound has been optimized for high yield and purity, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been used extensively in scientific research to study the physiological and biochemical effects of opioid receptor activation. It has been used to investigate the role of the μ-opioid receptor in pain, addiction, and other neurological disorders. This compound has also been used in studies of the immune system, cardiovascular system, and gastrointestinal system.
Propriétés
Formule moléculaire |
C19H17ClN6O2 |
|---|---|
Poids moléculaire |
396.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H17ClN6O2/c1-11-16(18(27)22-14-7-5-13(20)6-8-14)17(26-19(21-11)23-24-25-26)12-3-9-15(28-2)10-4-12/h3-10,17H,1-2H3,(H,22,27)(H,21,23,25) |
Clé InChI |
WVDJVPITFZVGPQ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C(N2C(=N1)N=NN2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B284329.png)
![N-(3-ethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284334.png)

![N-(2,4-dimethylphenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284336.png)

![N-[4-(diethylamino)phenyl]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284339.png)
![Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B284340.png)
![Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate](/img/structure/B284341.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B284342.png)
![1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B284344.png)
![N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284346.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide](/img/structure/B284347.png)

